molecular formula C13H21N3O B8124969 1-(4-Isopropoxypyridin-2-yl)-2-methylpiperazine

1-(4-Isopropoxypyridin-2-yl)-2-methylpiperazine

Cat. No.: B8124969
M. Wt: 235.33 g/mol
InChI Key: SXIJSWYCGICBLE-UHFFFAOYSA-N
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Description

1-(4-Isopropoxypyridin-2-yl)-2-methylpiperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a piperazine ring substituted with a 4-isopropoxypyridin-2-yl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Isopropoxypyridin-2-yl)-2-methylpiperazine typically involves the reaction of 4-isopropoxypyridine with 2-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can produce the compound in large quantities. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Isopropoxypyridin-2-yl)-2-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the pyridine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(4-Isopropoxypyridin-2-yl)-2-methylpiperazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Isopropoxypyridin-2-yl)-2-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxypyridin-2-yl)-2-methylpiperazine: Similar structure with a methoxy group instead of an isopropoxy group.

    1-(4-Ethoxypyridin-2-yl)-2-methylpiperazine: Similar structure with an ethoxy group instead of an isopropoxy group.

Uniqueness

1-(4-Isopropoxypyridin-2-yl)-2-methylpiperazine is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for specific research applications.

Properties

IUPAC Name

2-methyl-1-(4-propan-2-yloxypyridin-2-yl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-10(2)17-12-4-5-15-13(8-12)16-7-6-14-9-11(16)3/h4-5,8,10-11,14H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIJSWYCGICBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2=NC=CC(=C2)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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